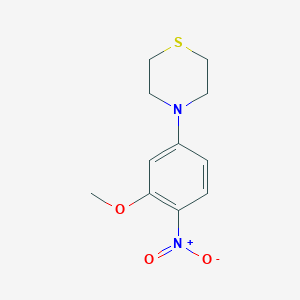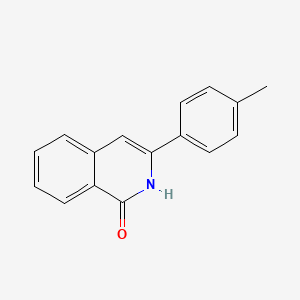
3-p-Tolylisoquinolin-1(2H)-oneE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-p-Tolylisoquinolin-1(2H)-oneE is a synthetic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a p-tolyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolylisoquinolin-1(2H)-oneE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and isoquinoline.
Formation of Intermediate:
p-Toluidine is reacted with isoquinoline under specific conditions to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form the isoquinoline core with the p-tolyl group attached.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-p-Tolylisoquinolin-1(2H)-oneE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The p-tolyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
3-p-Tolylisoquinolin-1(2H)-oneE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-p-Tolylisoquinolin-1(2H)-oneE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
3-p-Tolylisoquinolin-1-amine: Similar structure but with an amine group instead of a ketone.
3-p-Tolylisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-p-Tolylisoquinolin-1(2H)-oneE is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
特性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChIキー |
GNXMJRCVKBVQMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


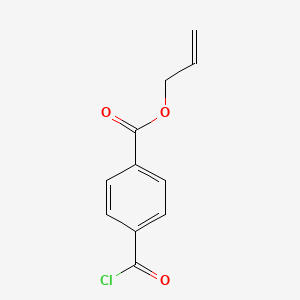

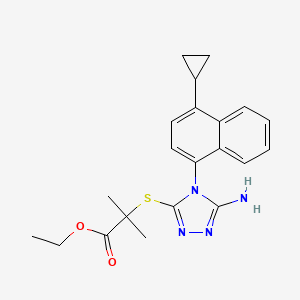

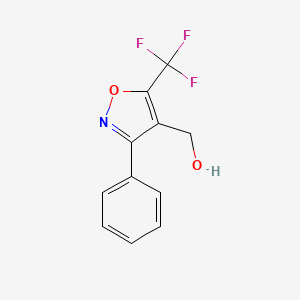

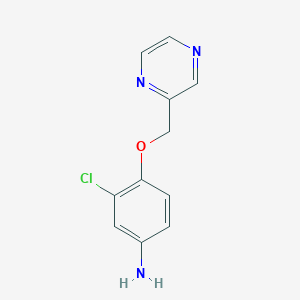
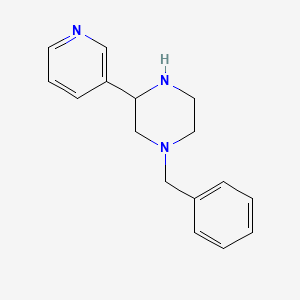

![1-[8-Chloro-5-(3-fluorophenyl)imidazo[1,5-a]pyridine-6-yl]ethanone](/img/structure/B8324156.png)
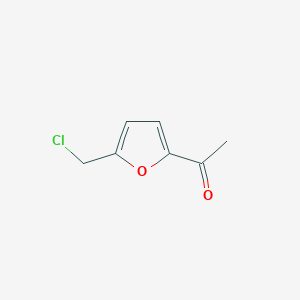
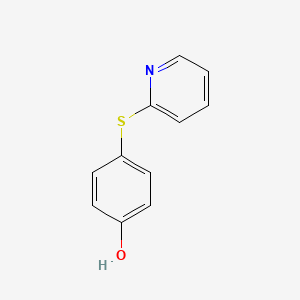
![2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8324188.png)
